molecular formula C14H19BrN2O2Si B8512724 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one

6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one

Cat. No.: B8512724
M. Wt: 355.30 g/mol
InChI Key: NRZSWCITLUCWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom at the 6th position, a trimethylsilyl group attached to an ethoxy moiety, and a naphthyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthyridinone core.

    Hydrolysis: The trimethylsilyl-ethoxy moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the naphthyridinone core.

Scientific Research Applications

6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridinone core may play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-naphthyridin-2(1H)-one: Lacks the trimethylsilyl-ethoxy moiety.

    1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom.

    6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Contains a chlorine atom instead of bromine.

Uniqueness

The uniqueness of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and the trimethylsilyl-ethoxy moiety allows for diverse chemical modifications and interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C14H19BrN2O2Si

Molecular Weight

355.30 g/mol

IUPAC Name

6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one

InChI

InChI=1S/C14H19BrN2O2Si/c1-20(2,3)7-6-19-10-17-13(18)5-4-11-8-12(15)9-16-14(11)17/h4-5,8-9H,6-7,10H2,1-3H3

InChI Key

NRZSWCITLUCWTB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)C=CC2=CC(=CN=C21)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1,8-naphthyridin-2(1H)-one (0.1 g, 0.444 mmol) in DMF (2 mL) was added sodium hydride (0.021 g, 0.889 mmol) at 0° C. The reaction was stirred at 0° C. for 30 min, then SEM-Cl (0.118 mL, 0.667 mmol) was added. The reaction was stirred at room temperature overnight, then diluted with ammonium chloride solution, extracted with ethyl acetate, dried over Na2SO4, and concentrated. The crude product was purified by flash chromatography on silica gel using 20% ethyl acetate in petroleum ether to give 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one (0.12 g, 76%). 1HNMR 400 MHz (CDCl3): 0.034 (s, 9H), 0.95-0.99 (m, 2H), 3.73-3.77 (m, 2H), 5.92 (s, 2H), 6.75-6.77 (m, 1H), 7.56-7.58 (m, 1H), 7.96-7.98 (m, 1H), 8.63-8.64 (m, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.021 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.118 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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